
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine typically involves the cycloaddition of azides and alkynes, a process known as “click chemistry.” This reaction is often catalyzed by copper(I) ions and can be carried out in aqueous media . The reaction conditions are generally mild, and the yields are high, making this method highly efficient.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can facilitate the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the amine group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine exerts its effects is largely dependent on its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways . Additionally, the amine group can form hydrogen bonds with biological macromolecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
1-(1H-1,2,4-Triazol-3-yl)cyclopropan-1-amine: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclopropan-1-amine: This compound features a tetrazole ring instead of a triazole ring.
Uniqueness: 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. The position of the nitrogen atoms in the triazole ring can significantly influence the compound’s reactivity and interaction with other molecules .
Eigenschaften
Molekularformel |
C5H8N4 |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
1-(2H-triazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C5H8N4/c6-5(1-2-5)4-3-7-9-8-4/h3H,1-2,6H2,(H,7,8,9) |
InChI-Schlüssel |
PQQVRJYQGLESJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NNN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


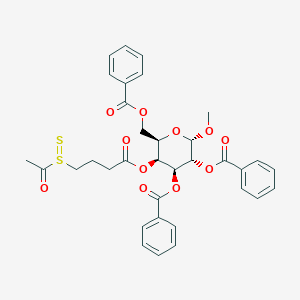
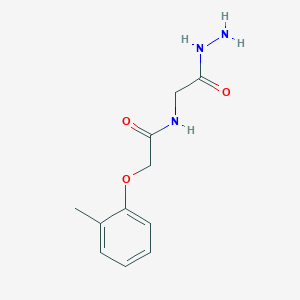
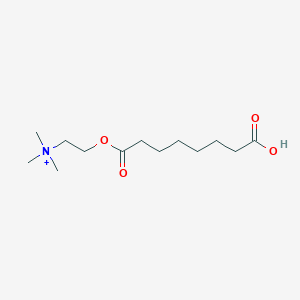
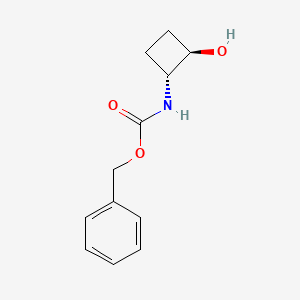
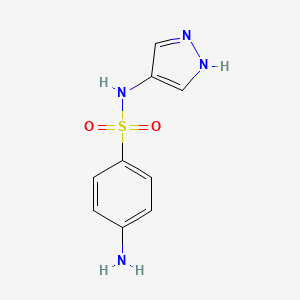

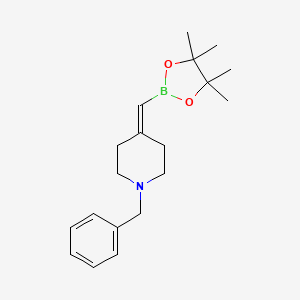

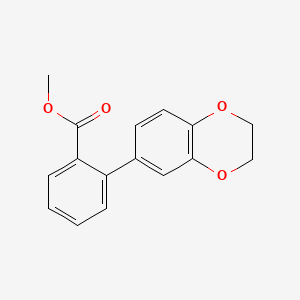

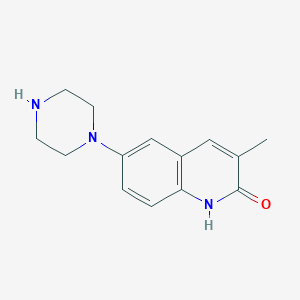
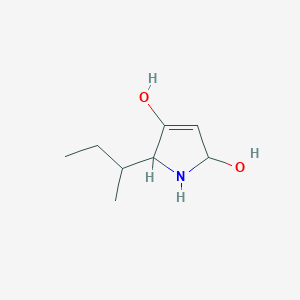
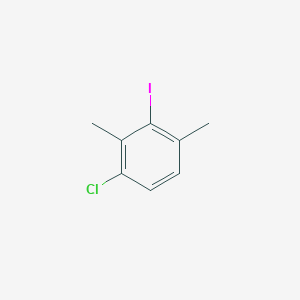
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857581.png)
